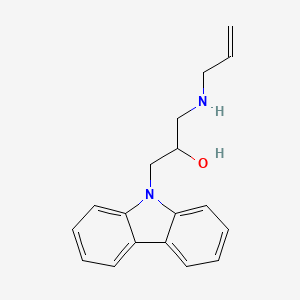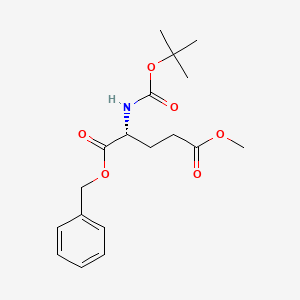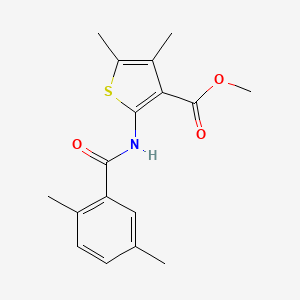
(2E,5E)-2-((2-fluorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,5E)-2-((2-fluorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H13FN2O3S and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality (2E,5E)-2-((2-fluorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,5E)-2-((2-fluorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of thiazolidinone derivatives form the foundation of understanding their potential applications. For example, the synthesis of 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one was achieved through the reaction of specific amines and acids, showcasing the thiazolidinone ring's twist conformation and the importance of substituent positions for structural stability and potential activity (Li-he Yin et al., 2008).
Antimicrobial and Anticancer Properties
A significant area of research is the evaluation of thiazolidinone derivatives for their antimicrobial and anticancer properties. These compounds have been synthesized and tested against various bacterial strains and cancer cell lines. For instance, studies have shown that certain derivatives exhibit selective inhibitory activity against leukemia cell lines, with some compounds displaying IC50 values lower or comparable to control drugs, indicating their potential as anticancer agents (I. Subtelna et al., 2020). Additionally, the synthesis of thiazole and 2-thioxoimidazolidinone derivatives has revealed antibacterial and anticancer properties, suggesting a promising direction for developing new therapeutic agents (M. Sherif et al., 2013).
Synthesis Techniques and Biological Evaluation
The exploration of synthesis techniques, such as multicomponent reactions, provides insights into the efficient and cost-effective production of these compounds. The synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one using one-pot interactions highlights the potential for rapid development of biologically active molecules (I. Sydorenko et al., 2022). Furthermore, the antimicrobial evaluation of newly synthesized imidazolidinone derivatives points to their significant activities, offering a path toward new antimicrobial agents (Y. Ammar et al., 2016).
properties
IUPAC Name |
(5E)-2-(2-fluorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c1-23-14-8-10(6-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-2-4-11(12)18/h2-9,21H,1H3,(H,19,20,22)/b15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLULSWUEHEEHR-OQLLNIDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3F)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3F)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2-((2-fluorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2356842.png)
![N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2356843.png)

![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B2356845.png)

![3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2356847.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)


![2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2356857.png)

